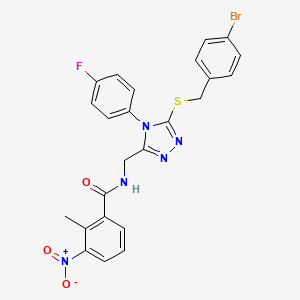

N-((5-((4-bromobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide

Description

Properties

IUPAC Name |

N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19BrFN5O3S/c1-15-20(3-2-4-21(15)31(33)34)23(32)27-13-22-28-29-24(30(22)19-11-9-18(26)10-12-19)35-14-16-5-7-17(25)8-6-16/h2-12H,13-14H2,1H3,(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOWLSUFBQPJJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19BrFN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-((4-bromobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

Introduction of the Bromobenzylthio Group: This step involves the nucleophilic substitution of a bromobenzyl halide with a thiol group, often facilitated by a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.

Formation of the Nitrobenzamide Moiety: The nitrobenzamide group is typically introduced via nitration of a benzamide precursor, using nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the bromobenzylthio group, forming sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation of sulfur.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) for reduction of the nitro group.

Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) as bases for nucleophilic substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Triazole derivatives, including the target compound, have been investigated for their anticancer properties. Studies have shown that compounds with triazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to N-((5-((4-bromobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide have demonstrated selective activity against human lung adenocarcinoma cells (A549) and glioblastoma cells. The structure-activity relationship (SAR) suggests that the presence of the triazole ring is crucial for the observed anticancer activity .

Antifungal Properties

The compound's triazole framework is also known for its antifungal properties. Triazoles are widely used in antifungal therapies due to their ability to inhibit lanosterol demethylase, an enzyme critical for ergosterol synthesis in fungi. This mechanism makes them effective against a range of fungal pathogens, including Candida species and Aspergillus .

Antibacterial Effects

Research indicates that triazole compounds can exhibit antibacterial activity as well. The compound has shown efficacy against various bacterial strains, making it a candidate for further development in antibacterial therapies .

Nonlinear Optical Properties

Recent studies have explored the nonlinear optical (NLO) properties of triazole derivatives. The unique electronic structure of N-substituted triazoles allows them to be used in photonic devices and materials with enhanced optical characteristics. The synthesis of derivatives similar to this compound has been linked to improved NLO responses, making them suitable for applications in laser technology and optical switching .

Sensor Applications

Triazole compounds have potential applications in sensor technology due to their ability to interact with various analytes. Their chemical structure allows for selective binding with metal ions or biomolecules, which can be utilized in the development of sensors for environmental monitoring or medical diagnostics .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the Triazole Ring : Using appropriate thio and amine derivatives.

- Substitution Reactions : Introducing the bromobenzyl and fluorophenyl groups via nucleophilic substitution.

- Final Amide Formation : Coupling with 2-methyl-3-nitrobenzoyl chloride to yield the final product.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

Data Summary Table

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The triazole ring and the nitrobenzamide moiety are often involved in binding to active sites of enzymes, inhibiting their activity. The bromobenzylthio and fluorophenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable 1,2,4-Triazole Derivatives

Key Observations :

Key Observations :

- The target compound likely shares S-alkylation steps with and but diverges in the use of nitrobenzamide coupling, which may require stringent anhydrous conditions .

- highlights the role of recrystallization in achieving high-purity analogs, a step critical for the target compound’s nitro group stability .

Physical and Spectral Properties

Table 3: Comparative Physicochemical Data

Biological Activity

N-((5-((4-bromobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The triazole ring structure is known for its diverse pharmacological properties, making it a valuable scaffold in medicinal chemistry.

Chemical Structure

The compound features a complex molecular structure characterized by:

- A triazole ring which enhances its biological activity.

- A bromobenzyl thio group that may contribute to its interaction with biological targets.

- A nitrobenzamide moiety that could influence its pharmacokinetic properties.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. The compound's structure suggests it may function effectively against various microbial strains. For instance, studies on related triazole compounds have demonstrated promising results against:

- Bacteria : Effective against Staphylococcus aureus and Escherichia coli.

- Fungi : Active against Candida albicans and other fungal strains.

A study indicated that modifications in the triazole structure significantly affect antimicrobial potency, suggesting that the presence of the bromobenzyl group could enhance activity against resistant strains .

Anticancer Activity

The anticancer potential of triazole derivatives is well-documented. Preliminary studies indicate that this compound might exhibit cytotoxic effects against various cancer cell lines. For example:

- IC50 Values : Related compounds have shown IC50 values in the low micromolar range against cancer cell lines, indicating significant potency .

Molecular dynamics simulations suggest that such compounds interact with cancer-related proteins primarily through hydrophobic contacts, enhancing their therapeutic potential .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the compound affect its biological activity. Key observations include:

- Bromobenzyl Group : Enhances interaction with target proteins.

- Nitro Group : Influences solubility and permeability.

- Fluorine Substitution : Often increases metabolic stability and bioavailability.

Case Studies

Several case studies highlight the biological efficacy of similar triazole derivatives:

- Antimicrobial Efficacy Study : A series of 2-substituted triazoles were tested against standard bacterial and fungal strains. Compounds with similar structural features to our compound showed significant inhibition zones, suggesting a strong correlation between structure and antimicrobial effectiveness .

- Cytotoxicity Assays : In vitro assays demonstrated that certain triazole derivatives exhibited cytotoxicity comparable to standard chemotherapeutics like doxorubicin, reinforcing their potential as anticancer agents .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step procedures, including thioether formation and triazole ring closure. Key steps include:

- Refluxing intermediates (e.g., 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol) with fluorinated benzoyl chlorides in anhydrous acetonitrile at 80°C for 4 hours to form thiolated triazole intermediates .

- Subsequent alkylation or condensation reactions under nitrogen atmosphere to introduce the 4-bromobenzyl and nitrobenzamide moieties.

- Purification via recrystallization in ethanol or acetonitrile to isolate the final product.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Essential techniques include:

- 1H/13C NMR to confirm substituent positions and integration ratios (e.g., distinguishing aromatic protons and nitro/methyl groups) .

- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .

- X-ray crystallography (using SHELX programs) to resolve ambiguities in regiochemistry and confirm stereoelectronic effects of the 4-bromobenzyl and fluorophenyl groups .

Q. How can researchers ensure reproducibility in biological activity assays for this compound?

Standardize protocols by:

- Using HPLC-purified batches (>95% purity) to minimize batch-to-batch variability.

- Employing positive controls (e.g., known 5-lipoxygenase inhibitors) in enzyme inhibition assays to validate assay conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect the compound’s biological activity?

- Replace the 4-fluorophenyl group with electron-withdrawing substituents (e.g., trifluoromethyl) to enhance metabolic stability .

- Substitute the nitro group with a methoxy group to study changes in π-π stacking interactions with target proteins .

- Use density functional theory (DFT) to predict electronic effects of substitutions on binding affinity .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Perform molecular dynamics simulations to account for solvent effects and protein flexibility, which static DFT models may overlook.

- Validate hypotheses with isothermal titration calorimetry (ITC) to measure binding thermodynamics directly .

Q. How can crystallographic data (e.g., from SHELXL) inform structure-based drug design?

- Analyze torsion angles and hydrogen-bonding networks to identify rigid regions of the molecule for scaffold optimization .

- Overlay co-crystal structures with homologous proteins (e.g., 5-lipoxygenase) to map steric clashes or favorable interactions .

Q. What are the best practices for handling solubility and stability challenges during in vitro assays?

- Use DMSO stock solutions (<10 mM) with sonication to prevent aggregation.

- Monitor degradation via UV-Vis spectroscopy at λmax ≈ 270 nm (nitrobenzamide absorbance) over 24-hour periods .

Methodological Notes

- Safety Protocols : Store the compound at –20°C under inert gas (argon) to prevent oxidation of the thioether group. Handle using PPE (gloves, goggles) due to nitro group toxicity .

- Data Validation : Cross-reference crystallographic data (e.g., R-factor < 0.05) with NMR/HRMS to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.